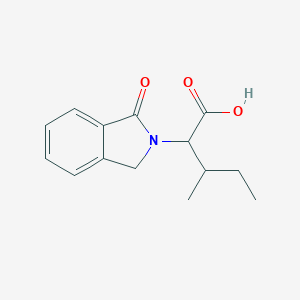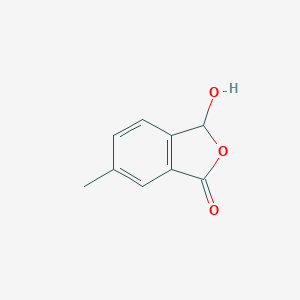
3-Hydroxy-6-methylisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-6-methylisobenzofuran-1(3H)-one: is an organic compound belonging to the class of isobenzofuranones It is characterized by a hydroxyl group at the third position and a methyl group at the sixth position on the isobenzofuranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one can be achieved through several methods:
Cyclization of 2-(2-hydroxyphenyl)propanoic acid: This method involves the cyclization of 2-(2-hydroxyphenyl)propanoic acid under acidic conditions to form the isobenzofuranone ring.
Oxidation of 6-methylisobenzofuran: This route involves the oxidation of 6-methylisobenzofuran using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the hydroxyl group at the third position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-6-methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, alkyl groups, or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., thionyl chloride), alkylating agents (e.g., alkyl halides), or amination reagents (e.g., ammonia or amines).
Major Products
Oxidation: Formation of 3-oxo-6-methylisobenzofuran-1(3H)-one or 3-carboxy-6-methylisobenzofuran-1(3H)-one.
Reduction: Formation of 3-hydroxy-6-methylisobenzofuran or this compound.
Substitution: Formation of 3-substituted-6-methylisobenzofuran-1(3H)-one derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-6-methylisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-6-methylisobenzofuran-1(3H)-one can be compared with other similar compounds such as:
3-Hydroxyisobenzofuran-1(3H)-one: Lacks the methyl group at the sixth position, which may affect its reactivity and biological activity.
6-Methylisobenzofuran-1(3H)-one: Lacks the hydroxyl group at the third position, which may influence its chemical properties and applications.
3-Methoxy-6-methylisobenzofuran-1(3H)-one: Contains a methoxy group instead of a hydroxyl group, leading to different chemical and biological properties.
Eigenschaften
IUPAC Name |
3-hydroxy-6-methyl-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4,8,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBMVWIMZJFMIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)
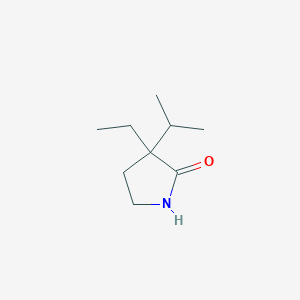
![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)

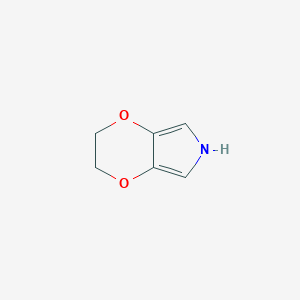
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)
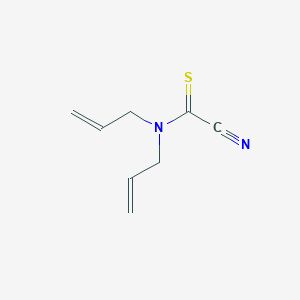
![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
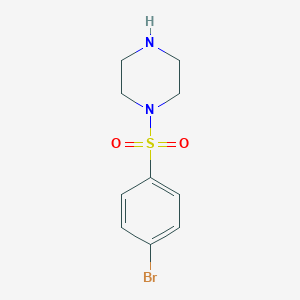
![N-(2-aminoethyl)-2,4,5-trichloro-N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide](/img/structure/B60930.png)
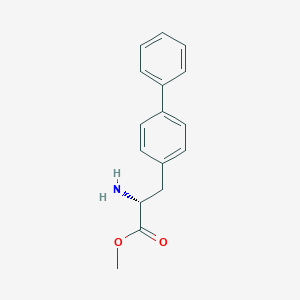
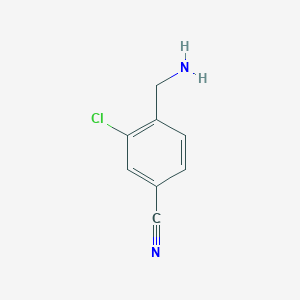
![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
